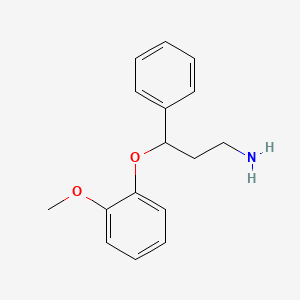










|
REACTION_CXSMILES
|
C[N:2]([CH3:5])C=O.[N-]=[N+]=[N-].[Na+].N([C:13]1[CH:14]=[C:15]([CH:19]([O:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[O:29][CH3:30])[CH2:20]C)[CH:16]=[CH:17][CH:18]=1)=[N+]=[N-].C(O)(C)C>O>[CH3:30][O:29][C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[O:22][CH:19]([C:15]1[CH:14]=[CH:13][CH:18]=[CH:17][CH:16]=1)[CH2:20][CH2:5][NH2:2] |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
|
Name
|
3-azido-1-(o-methoxyphenoxy)propylbenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])C=1C=C(C=CC1)C(CC)OC1=C(C=CC=C1)OC
|
|
Name
|
latter compound
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ether
|
|
Type
|
WASH
|
|
Details
|
the combined extracts were washed five times with water
|
|
Type
|
WASH
|
|
Details
|
wash
|
|
Type
|
CUSTOM
|
|
Details
|
were then dried
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the ether in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
yielded a colorless liquid
|
|
Type
|
CUSTOM
|
|
Details
|
round-bottom flask equipped with magnetic stirrer condenser
|
|
Type
|
CUSTOM
|
|
Details
|
drying tube
|
|
Type
|
ADDITION
|
|
Details
|
Fifteen and two-tenths grams of 96% sodium borohydride in the solid form were added to the azide solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
to refluxing temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
The alcohol was evaporated
|
|
Type
|
ADDITION
|
|
Details
|
of water were added
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(OC(CCN)C2=CC=CC=C2)C=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |